2,2,6,6-Tetramethyloctane-3,5-dione
Overview
Description
2,2,6,6-Tetramethyloctane-3,5-dione is a stable, anhydrous reagent . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts . Furthermore, it serves as a substrate for heterocycles .
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethyloctane-3,5-dione involves the interaction of copper acetate hydrate with TMHD in methanol solution . The structure was identified by FTIR, 1H NMR, and EI-MS spectroscopy .Molecular Structure Analysis
The 2,2,6,6-Tetramethyloctane-3,5-dione molecule contains a total of 35 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), and 2 ketone(s) (aliphatic) .Chemical Reactions Analysis
2,2,6,6-Tetramethyloctane-3,5-dione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It is also used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethyloctane-3,5-dione include a molecular weight of 184.28 g/mol , a refractive index of 1.459 (lit.) , a boiling point of 72-73 °C/6 mmHg (lit.) , and a density of 0.883 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of α-Aryl-β-diketones
2,2,6,6-Tetramethyloctane-3,5-dione: is utilized in the synthesis of α-aryl-β-diketones . These diketones are significant intermediates in organic synthesis, used to prepare a variety of complex molecules, including pharmaceuticals and ligands for transition metal complexes. The steric hindrance provided by the tetramethyl groups in the compound aids in the stability of the diketones, making them suitable for further chemical reactions.
Preparation of Dicyanamidobenzene-Bridged Diruthenium Complex
This compound serves as a precursor in the formation of dicyanamidobenzene-bridged diruthenium complexes . These complexes have potential applications in catalysis and materials science due to their unique electronic and magnetic properties. The ability to bridge two ruthenium centers with a dicyanamidobenzene ligand allows for the exploration of electron transfer processes and magnetic coupling in these systems.
Metal-Organic Chemical Vapor Deposition (MOCVD)
2,2,6,6-Tetramethyloctane-3,5-dione: is a precursor in the MOCVD process for depositing lanthanum oxides . Lanthanum oxide films are crucial in the development of high-k dielectrics for advanced semiconductor devices. The compound’s volatility at relatively low temperatures makes it an excellent choice for MOCVD, leading to high-quality thin films with desirable electrical properties.
High-Performance MOSFETs
In the semiconductor industry, the compound is involved in research for high-performance metal oxide semiconductor field-effect transistors (MOSFETs) with gate lengths less than 100 nm . The scaling down of device dimensions necessitates materials with low leakage currents and high dielectric constants. Lanthanum oxides derived from 2,2,6,6-Tetramethyloctane-3,5-dione show promise in replacing conventional SiO2-based gate dielectrics.
Ferroelectric Materials Development
The compound is also significant in the synthesis of ferroelectric materials, particularly La-doped bismuth titanate (BLT) and La-doped lead zirconate titanate (PZT) . These materials are essential for non-volatile ferroelectric random-access memories (FeRAM), which are gaining attention for their fast switching times and non-volatility.
Colossal Magnetoresistance (CMR) Materials
Lanthanum-containing compounds, such as those derived from 2,2,6,6-Tetramethyloctane-3,5-dione , are studied for their colossal magnetoresistance properties . These materials, like (LaxA1–x)MnO3 (A=Sr, Ca, Ba), are of interest for their potential use in magnetic sensors and spintronic devices due to their significant change in electrical resistance in response to a magnetic field.
Thermal and Kinetic Studies
The thermal robustness and mass-transport properties of 2,2,6,6-Tetramethyloctane-3,5-dione are subjects of investigation to understand its behavior under operational MOCVD conditions . This research is vital for optimizing deposition parameters and minimizing carbon contamination in the resulting films.
Safety and Handling in Research Settings
Lastly, the handling and storage of 2,2,6,6-Tetramethyloctane-3,5-dione are crucial aspects of its application in research. It must be stored away from strong oxidizing agents and in cool, dry conditions to maintain its integrity for use in various scientific applications .
Safety and Hazards
2,2,6,6-Tetramethyloctane-3,5-dione is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
2,2,6,6-Tetramethyloctane-3,5-dione, also known as diisobutyldiketone or dibdik, is a bidentate ligand . It is primarily used in the synthesis of stable complexes with lanthanide ions . These ions play a crucial role in various biochemical processes, including signal transduction, enzyme regulation, and cell growth.
Mode of Action
The compound interacts with its targets, the lanthanide ions, through a process known as chelation . This involves the formation of multiple coordinate bonds between the compound and the lanthanide ions. The resulting changes include the stabilization of the lanthanide ions and the facilitation of their participation in various biochemical reactions .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of high-temperature superconductor yttrium barium copper oxide (yba2cu3o7-d, ybco) via the metal–organic chemical vapor deposition (mocvd) technique .
Pharmacokinetics
It is known that the compound is a stable, anhydrous reagent
Result of Action
The primary result of the action of 2,2,6,6-Tetramethyloctane-3,5-dione is the formation of stable complexes with lanthanide ions . These complexes can then participate in various biochemical reactions, potentially influencing a range of molecular and cellular processes.
Action Environment
The action of 2,2,6,6-Tetramethyloctane-3,5-dione can be influenced by various environmental factors. For instance, the compound is highly sensitive to changes in temperature during the evaporation process . Therefore, careful control of operational deposition parameters is crucial to avoid breakdown or thermal aging during the MOCVD process .
properties
IUPAC Name |
2,2,6,6-tetramethyloctane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-7-12(5,6)10(14)8-9(13)11(2,3)4/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICKDIYFALSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)CC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595410 | |
Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyloctane-3,5-dione | |
CAS RN |
78579-61-0 | |
Record name | 2,2,6,6-Tetramethyloctane-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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